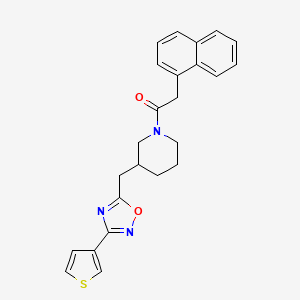

2-(Naphthalen-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

This compound features a naphthalen-1-yl group linked to a piperidin-1-yl ethanone core, with a 1,2,4-oxadiazole ring substituted at the 3-position with a thiophen-3-yl moiety. The oxadiazole ring, a bioisostere for ester or amide groups, enhances metabolic stability and binding affinity in medicinal chemistry contexts . Synthesis typically involves multi-step reactions, including cyclization to form the oxadiazole ring and nucleophilic substitutions to attach the piperidine and naphthalene units .

Properties

IUPAC Name |

2-naphthalen-1-yl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S/c28-23(14-19-8-3-7-18-6-1-2-9-21(18)19)27-11-4-5-17(15-27)13-22-25-24(26-29-22)20-10-12-30-16-20/h1-3,6-10,12,16-17H,4-5,11,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYSPKRGYMPSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)CC4=NC(=NO4)C5=CSC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Naphthalen-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates naphthalene, thiophene, and oxadiazole moieties. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The following sections outline its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Naphthalene Derivative : Starting with naphthalene, functional groups are introduced through reactions like Friedel-Crafts acylation.

- Synthesis of Thiophene and Oxadiazole : These components are synthesized separately and then coupled using cross-coupling reactions.

- Amide Bond Formation : The final product is formed by coupling the naphthalene derivative with the thiophene-oxadiazole derivative through amide bond formation, often using coupling reagents such as EDCI or DCC .

Antimicrobial Activity

Compounds containing oxadiazole and thiophene rings have shown significant antimicrobial properties. For instance, derivatives of oxadiazole have demonstrated activity against various strains of Mycobacterium tuberculosis, with some compounds exhibiting effectiveness against monoresistant strains .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound ID | Activity Against Mtb | T1/2 (h) | Cmax (ng/ml) |

|---|---|---|---|

| 3a | Active | 1.63 | 2503.25 |

| 3b | Moderate | TBD | TBD |

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit anticancer properties. For example, studies have reported that certain oxadiazole compounds demonstrate cytotoxic activity against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HeLa | 92.4 |

| 2 | CaCo-2 | TBD |

| 3 | LXFA 629 | TBD |

The biological activity of the compound is likely mediated through several mechanisms:

- Inhibition of Enzymes : Compounds with oxadiazole moieties have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases .

- Cytotoxicity : The presence of the piperidine and thiophene rings may enhance the cytotoxicity by disrupting cellular processes in cancer cells.

Study on Anticancer Properties

In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects against selected cancer cell lines, suggesting potential for further development in cancer therapeutics .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene-based compounds against Mycobacterium tuberculosis. The study highlighted that compounds similar to the one showed promising results against resistant strains, indicating their potential as new therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , and it features a complex structure that includes a naphthalene moiety, a piperidine ring, and an oxadiazole derivative. The presence of these functional groups contributes to its biological activity and potential therapeutic uses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to oxadiazole derivatives. For example, synthesized oxadiazole compounds have shown significant activity against various gram-positive and gram-negative bacteria. In one study, derivatives were tested for their antibacterial efficacy against strains such as Bacillus cereus and Staphylococcus aureus, demonstrating promising results that suggest potential use in developing new antibiotics .

Anticancer Properties

The anticancer potential of compounds similar to 2-(Naphthalen-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone has been investigated through various in vitro assays. For instance, derivatives were evaluated against multiple cancer cell lines (e.g., HCT116 and MCF7) using the NCI-60 cell line screening protocol. The results indicated that certain derivatives exhibited cytotoxic effects, suggesting their potential as anticancer agents .

Neuropharmacological Applications

Compounds featuring piperidine structures are often investigated for their neuropharmacological effects. The piperidine moiety in this compound may contribute to its interaction with neurotransmitter systems. Research into similar compounds has shown that they can act as modulators of serotonin and norepinephrine reuptake, hinting at possible applications in treating mood disorders or anxiety .

Material Science Applications

The unique structural characteristics of this compound also lend themselves to material science applications. Compounds with naphthalene and thiophene units are known for their electronic properties and have been explored in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies indicate that such materials can exhibit enhanced charge transport properties due to their conjugated structures .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the piperidine side chain significantly influenced antimicrobial activity. Compounds were synthesized via Mannich reactions and tested against various bacterial strains. The results showed that specific substitutions increased potency against gram-positive bacteria while maintaining low toxicity profiles .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of compounds including those with the oxadiazole moiety were screened against different cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the micromolar range against HCT116 cells, indicating significant cytotoxicity. This suggests a pathway for further development into therapeutic agents targeting cancer .

Comparison with Similar Compounds

Key Observations :

- Heterocycle Impact : The oxadiazole ring in the target compound offers higher metabolic stability compared to tetrazoles (prone to hydrolysis) and thiadiazoles (lower aromaticity) .

- Substituent Effects: Thiophen-3-yl vs. Naphthalen-1-yl vs. p-Tolyl: Naphthalene increases lipophilicity (higher logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Linker Flexibility : Methoxy linkers (e.g., in EP 1 808 168 B1 derivatives) introduce conformational flexibility, whereas direct methylene linkages (target compound) favor rigidity .

Q & A

Q. What are the recommended synthetic routes for 2-(Naphthalen-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Oxadiazole ring formation : Cyclocondensation of thiophene-3-carboxylic acid derivatives with amidoximes under reflux in ethanol or DMF, using triethylamine as a base .

- Piperidine alkylation : Reacting the oxadiazole intermediate with a bromomethyl-piperidine derivative via nucleophilic substitution in anhydrous THF or DCM .

- Final ketone coupling : Friedel-Crafts acylation or nucleophilic acyl substitution to attach the naphthalene moiety, monitored by TLC .

Key intermediates should be purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterized by /-NMR and HRMS .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy : Confirm the oxadiazole ring (C=N stretch at 1600–1650 cm, IR) and naphthalene protons (aromatic signals at δ 7.2–8.5 ppm, -NMR) .

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine and oxadiazole moieties, as demonstrated for analogous triazole derivatives .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Predominant in DMSO or DMF (logP ~1.8, calculated via XLogP3) . Test solubility in PBS (pH 7.4) for biological assays.

- Stability : Monitor degradation under UV light (photostability) and acidic/basic conditions (e.g., HCl/NaOH, 0.1 M) via HPLC. Stabilize with antioxidants (e.g., BHT) if thiophene oxidation is observed .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation step?

- Methodological Answer :

- Catalyst screening : Test ZnCl (Lewis acid) or iodine (oxidizing agent) to accelerate cyclization .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 6 hours reflux) while maintaining yields >80% .

- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; anhydrous conditions minimize side reactions .

Q. How to resolve contradictory -NMR data for piperidine protons in structural analogs?

- Methodological Answer :

- Deuterated solvents : Use DMSO-d or CDCl to eliminate residual proton interference.

- 2D NMR (COSY, NOESY) : Assign overlapping piperidine signals (e.g., δ 2.5–3.5 ppm) by correlating vicinal couplings and spatial interactions .

- Dynamic effects : Consider chair-flipping in piperidine rings, which may broaden signals; variable-temperature NMR can clarify .

Q. What computational approaches predict the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties?

- Methodological Answer :

- Topological polar surface area (TPSA) : Calculate TPSA (~102 Ų) to estimate blood-brain barrier permeability .

- Molecular docking : Model interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic stability using AutoDock Vina .

- LogD (pH 7.4) : Use Schrödinger’s QikProp to assess membrane permeability and guide formulation strategies.

Q. How to address contradictory biological activity data in antimicrobial or CNS-targeted assays?

- Methodological Answer :

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., thiophene vs. furan, naphthalene vs. benzene) and test against Gram-positive/-negative bacteria .

- Assay standardization : Use CLSI/MHRA guidelines for MIC determinations; include positive controls (e.g., ciprofloxacin) to validate results .

- Off-target screening : Evaluate selectivity via kinase or GPCR panels to rule out nonspecific effects .

Q. What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.